molecular formula C18H13N7O2 B11380396 Pfn1-IN-C2

Pfn1-IN-C2

Cat. No.: B11380396
M. Wt: 359.3 g/mol
InChI Key: DQCXJOOFUDXXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pfn1-IN-C2: is an inhibitor of Profilin1 (Pfn1) . Profilin1 is a protein involved in actin dynamics, cell migration, and angiogenesis. By targeting Pfn1, this compound modulates cellular processes related to actin filament formation and cell movement .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route for Pfn1-IN-C2 is not widely documented in the literature. it is likely that organic synthesis methods are employed to create this compound. Further research is needed to uncover specific synthetic pathways and reaction conditions.

Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Given its specialized nature, this compound is primarily used in research settings.

Chemical Reactions Analysis

Types of Reactions: Pfn1-IN-C2 does not undergo extensive chemical transformations. it may participate in interactions with other biomolecules, affecting cellular processes. Common reactions involving this compound include binding to its target protein, Profilin1.

Reagents and Conditions: The specific reagents and conditions for this compound reactions remain undisclosed. Researchers typically use cell-based assays or biochemical experiments to study its effects.

Major Products: this compound itself is the primary product, as it is designed as a specific inhibitor of Profilin1. Its impact lies in altering actin dynamics and cellular behavior.

Scientific Research Applications

Pfn1-IN-C2 has found applications across various scientific domains:

    Cell Biology: Researchers use this compound to investigate actin cytoskeleton dynamics, cell migration, and angiogenesis.

    Cancer Research: Its effects on cell motility make it relevant for understanding cancer metastasis.

    Drug Development: this compound serves as a potential lead compound for designing novel anti-cancer or anti-angiogenic drugs.

Mechanism of Action

Pfn1-IN-C2 inhibits Profilin1, disrupting actin filament assembly. By reducing cellular F-actin levels, it affects cell migration and angiogenesis. The exact molecular targets and pathways involved require further exploration.

Comparison with Similar Compounds

While Pfn1-IN-C2 is unique due to its specific targeting of Profilin1, other actin-modulating compounds exist. Notable ones include:

    Latrunculin A: Disrupts actin filaments by binding to monomeric actin.

    Cytochalasin D: Inhibits actin polymerization by capping filament ends.

Properties

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,26H,(H,21,27)(H,19,22,24)

InChI Key

DQCXJOOFUDXXKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O

Origin of Product

United States

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